molecular formula C5H16Cl2N2 B1422978 3-Methylbutane-1,2-diamine dihydrochloride CAS No. 54750-81-1

3-Methylbutane-1,2-diamine dihydrochloride

Cat. No. B1422978
CAS RN: 54750-81-1
M. Wt: 175.1 g/mol
InChI Key: DYPOEEJDEYWPAI-UHFFFAOYSA-N
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Description

3-Methylbutane-1,2-diamine dihydrochloride is a reagent used as a building block in organic synthesis . It can be used as an intermediate or reactant in the preparation of compounds with other functional groups . It also has applications in polymer chemistry and pharmaceuticals .


Molecular Structure Analysis

The molecular formula of 3-Methylbutane-1,2-diamine dihydrochloride is C5H15ClN2 . Its molecular weight is 175.1 . The structure consists of a five-carbon chain with a methyl group attached to the third carbon and amine groups attached to the first and second carbons .


Physical And Chemical Properties Analysis

3-Methylbutane-1,2-diamine dihydrochloride is a powder at room temperature . It has a molecular weight of 175.1 .

Scientific Research Applications

Synthesis and Cytotoxicity

A study by Dullin et al. (2006) explores the synthesis of enantiomerically pure [1,2‐Diamino‐1‐(4‐fluorophenyl)‐3‐methylbutane]platinum(II) complexes and their cytotoxicity. These complexes showed significant antiproliferative effects, particularly in breast and prostate cancer cell lines, highlighting their potential in cancer research and treatment (Dullin, F. Dufrasne, M. Gelbcke, & R. Gust, 2006).

Conformational Analysis

Wang et al. (2002) conducted a study on the conformational analysis of (S)-(+)-1-Bromo-2-methylbutane using vibrational circular dichroism. The findings indicate multiple conformations influenced by the substitution of bromine, contributing to a deeper understanding of molecular structures in chemical research (Wang, P. Polavarapu, G. Longhi, S. Abbate, & M. Catellani, 2002).

Physical State in Aerosols

Research by Lessmeier et al. (2018) on 2-Methylbutane-1,2,3,4-tetraol, an oxidation product of isoprene, provides insights into the physical state of this compound in aerosols. This study is crucial for understanding the behavior of secondary organic aerosols in the atmosphere, especially in relation to climate modeling and environmental science (Lessmeier, H. P. Dette, A. Godt, & T. Koop, 2018).

Nickel(II) and Copper(II) Complexes

Bhowmik et al. (2011) synthesized and characterized nickel(II) and copper(II) complexes with tetradentate Schiff base ligands. These findings contribute to the field of coordination chemistry, particularly in the synthesis and characterization of metal complexes (Bhowmik, M. Drew, & S. Chattopadhyay, 2011).

Glass-forming Properties

Dette et al. (2014) studied the glass-forming properties of 3-methylbutane-1,2,3-tricarboxylic acid and its mixtures, an essential research for understanding the physicochemical properties of atmospheric aerosols derived from α-pinene. This research aids in atmospheric science, particularly in understanding the properties of organic aerosols (Dette, M. Qi, D. Schröder, A. Godt, & T. Koop, 2014).

Metal-catalysed Diamination

Cardona and Goti (2009) reviewed recent advances in metal-catalysed diamination reactions. This research is significant for synthetic chemistry, especially in the construction of natural products and drug molecules (Cardona & A. Goti, 2009).

Environmental Applications

Rana et al. (2018) discovered that (S)-3-Methyl-1, 1-diphenylbutane-1, 2-diamine can catalyze the environmentally benign synthesis of tetra-substituted imidazoles. This represents an advancement in green chemistry, demonstrating an efficient and eco-friendly method for synthesizing imidazoles (Rana, A. Rahman, P. Roy, & H. Roy, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

As a building block in organic synthesis, 3-Methylbutane-1,2-diamine dihydrochloride has potential applications in the development of new pharmaceuticals and polymers . Its future directions will likely be influenced by advances in these fields.

properties

IUPAC Name

3-methylbutane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-4(2)5(7)3-6;;/h4-5H,3,6-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPOEEJDEYWPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbutane-1,2-diamine dihydrochloride

CAS RN

54750-81-1
Record name 3-methylbutane-1,2-diamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbutane-1,2-diamine dihydrochloride
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3-Methylbutane-1,2-diamine dihydrochloride
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Reactant of Route 6
3-Methylbutane-1,2-diamine dihydrochloride

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